![molecular formula C8H14O3 B6319988 2-Acetyl-4-methyl-pentanoic acid CAS No. 5699-53-6](/img/structure/B6319988.png)
2-Acetyl-4-methyl-pentanoic acid
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Overview
Description
“2-Acetyl-4-methyl-pentanoic acid” is an organic compound . It belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Scientific Research Applications
Medicine: Metabolic Pathways and Disease Research
2-Acetyl-4-methyl-pentanoic acid is structurally related to branched-chain amino acids like leucine, which are crucial in studying metabolic pathways . Research into these pathways can lead to a better understanding of metabolic diseases, such as diabetes, and the development of targeted therapies.
Agriculture: Plant Growth and Health
In agriculture, compounds like 2-Acetyl-4-methyl-pentanoic acid may be used to study plant metabolism and growth . Understanding how plants metabolize this compound could lead to enhanced growth techniques or improved plant health.
Industrial Applications: Synthesis of Complex Molecules
This compound is used in industrial applications to synthesize complex molecules. Its properties can help in creating materials with specific characteristics needed for various industrial processes.
Food Industry: Flavoring Agent
Derivatives of 2-Acetyl-4-methyl-pentanoic acid, such as esters, are used as flavoring agents in the food industry . They contribute to the aroma and taste of various food products.
Environmental Science: Pollution Studies
The compound’s role in environmental science includes the study of its effects on pollution and its behavior in different environmental conditions . This can help in assessing its impact on ecosystems.
Material Science: Development of New Materials
In material science, 2-Acetyl-4-methyl-pentanoic acid can be part of the synthesis process for new materials, potentially leading to innovations in this field .
Biochemistry Research: Enzyme Functionality
It’s involved in biochemistry research, particularly in understanding enzyme functionality and the synthesis of chiral drug intermediates . This has implications for drug development and the pharmaceutical industry.
Pharmaceuticals: Drug Synthesis
Lastly, in the pharmaceutical industry, this compound is used in the synthesis of drugs, especially those requiring chiral intermediates for their efficacy . It’s a key component in the manufacture of several therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Acetyl-4-methyl-pentanoic acid, also known as leucine , is the branched-chain aminotransferase (BCAT) enzyme . This enzyme catalyzes the first reaction in the catabolic pathway of branched-chain amino acids .
Mode of Action
The BCAT enzyme catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids . In this process, 2-Acetyl-4-methyl-pentanoic acid (leucine) is converted into a branched-chain ketoacid .
Biochemical Pathways
The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates then follow separate catabolic pathways . Similar to fatty acid oxidation, leucine produces acetyl-CoA .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (admet) properties of this compound are crucial for understanding its bioavailability and potential therapeutic effects .
Result of Action
The result of the action of 2-Acetyl-4-methyl-pentanoic acid involves the production of acetyl-CoA, a key molecule in metabolism that plays a significant role in energy production . The biochemical phenotype is characterized by the accumulation of the substrate to the deficient enzyme and its carnitine and/or glycine derivatives .
properties
IUPAC Name |
2-acetyl-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAODCCSGXMVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-methylpentanoic acid |
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